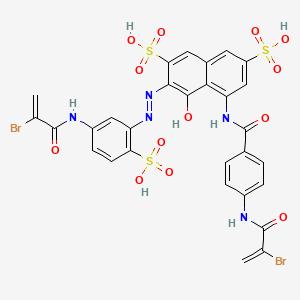
2,2,5-Trimethylhex-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5-Trimethylhex-3-ene is an organic compound with the molecular formula C9H18. It is a hydrocarbon belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is known for its unique structural configuration, which includes three methyl groups attached to the hexene backbone. The presence of these methyl groups significantly influences its chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethylhex-3-ene typically involves the alkylation of smaller alkenes or the dehydrogenation of saturated hydrocarbons. One common method is the catalytic dehydrogenation of 2,2,5-trimethylhexane. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the double bond .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale catalytic dehydrogenation processes. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced catalyst systems to ensure consistent production rates and high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,5-Trimethylhex-3-ene undergoes various chemical reactions typical of alkenes, including:
Oxidation: The compound can be oxidized to form epoxides or diols, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound results in the formation of 2,2,5-trimethylhexane.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions to achieve selective oxidation.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon) is a standard method for reducing the double bond.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 2,2,5-trimethylhexane.
Substitution: Formation of halogenated derivatives like 2,2,5-trimethyl-3-bromohexane.
Wissenschaftliche Forschungsanwendungen
2,2,5-Trimethylhex-3-ene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of alkenes and the effects of steric hindrance on chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,5-Trimethylhex-3-ene in chemical reactions involves the interaction of its double bond with various reagents. The electron-rich double bond can act as a nucleophile, attacking electrophilic species to form new chemical bonds. This reactivity is influenced by the presence of the methyl groups, which can provide steric hindrance and affect the overall reaction pathway .
Vergleich Mit ähnlichen Verbindungen
- 2,3,5-Trimethylhex-3-ene
- 2,2,4-Trimethyl-3-hexene
- 3,5,5-Trimethyl-2-hexene
Comparison: 2,2,5-Trimethylhex-3-ene is unique due to its specific arrangement of methyl groups, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in oxidation, reduction, and substitution reactions due to steric effects and electronic factors .
Eigenschaften
CAS-Nummer |
70689-88-2 |
|---|---|
Molekularformel |
C9H18 |
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
2,2,5-trimethylhex-3-ene |
InChI |
InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h6-8H,1-5H3 |
InChI-Schlüssel |
TWZONWQQRUSASE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)
![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)
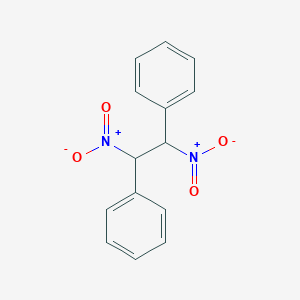
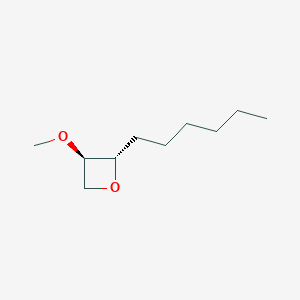

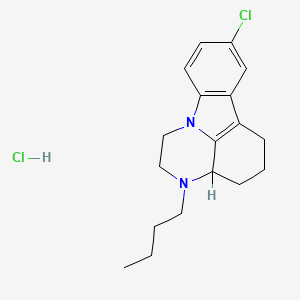
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
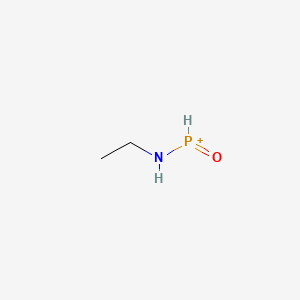

![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
